molecular formula C14H16N2O5S2 B2934665 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1428348-94-0

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2934665
CAS No.: 1428348-94-0
M. Wt: 356.41
InChI Key: XECLHPKPVBEKBA-UHFFFAOYSA-N
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Description

5-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a sophisticated chemical reagent designed for research applications. This compound features a unique hybrid architecture, incorporating a benzo[d]oxazol-2(3H)-one moiety linked via a sulfonyl group to a 1-oxa-4-thia-8-azaspiro[4.5]decane system. The spirocyclic scaffold is a prominent feature in medicinal chemistry, often utilized to explore three-dimensional chemical space and to modulate the physicochemical properties of lead molecules . The integration of a sulfonamide functional group is of significant interest, as this motif is frequently found in compounds with a wide range of biological activities and is known to contribute to binding affinity with various enzymatic targets . As a benzo[d]oxazol-2(3H)-one derivative, this compound may be of value in several research contexts, including but not limited to the synthesis of novel chemical libraries, the investigation of structure-activity relationships (SAR) in drug discovery programs, and as a key intermediate in the development of potential protease inhibitors or other biologically active molecules. Researchers can leverage this compound for exploring new chemical entities in areas such as enzyme inhibition and cellular pathway analysis. This product is intended for research and further manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c17-13-15-11-9-10(1-2-12(11)21-13)23(18,19)16-5-3-14(4-6-16)20-7-8-22-14/h1-2,9H,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLHPKPVBEKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions, including sulfonylation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Spirocyclic Derivatives

5-[(2-Oxa-8-azaspiro[4.5]dec-3-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine hydrochloride () shares the spirocyclic 8-azaspiro[4.5]decane system but differs in the heteroatom composition (2-oxa vs. 1-oxa-4-thia) and the attached heterocycle (1,3,4-thiadiazol-2-amine vs. benzoxazolone). Key distinctions include:

  • Molecular Weight: The thiadiazole derivative has a molecular weight of 322.87 (C₁₁H₁₉ClN₄OS₂) , while the target compound’s benzoxazolone core (C₇H₅NO₂) combined with the sulfonyl-spiro system (C₅H₈NO₂S₂) suggests a higher molecular weight (~343.3 g/mol).
  • Reactivity : The thiadiazole group is electron-deficient, favoring nucleophilic substitution, whereas the benzoxazolone’s lactam structure may participate in hydrogen bonding .

Benzoxazolone-Spirocyclic Analogues

3-(3-Oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one () replaces the sulfonyl linkage with a propyl chain and modifies the spiro ring (1,4-dioxa vs. 1-oxa-4-thia). This structural variation reduces sulfur content, likely decreasing lipophilicity and altering metabolic pathways.

Sulfonyl-Linked Spirocyclic Compounds

1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone () shares the 1-oxa-4-thia-8-azaspiro[4.5]decane sulfonyl group but attaches it to an acetophenone derivative instead of benzoxazolone.

Structural and Pharmacological Implications

Spirocyclic Ring Puckering

The puckering of the spirocyclic ring (described via Cremer-Pople coordinates in ) affects conformational stability. The 1-oxa-4-thia system in the target compound may adopt distinct puckering amplitudes compared to purely oxygenated analogues, influencing receptor binding .

Electronic and Solubility Profiles

  • Sulfur vs.
  • Sulfonyl Linkage : Introduces strong electron-withdrawing effects, stabilizing the molecule against enzymatic degradation .

Biological Activity

5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one, identified by its CAS number 1428348-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing upon various studies to provide a comprehensive overview.

The molecular formula of the compound is C14H16N2O5S2C_{14}H_{16}N_{2}O_{5}S_{2} with a molecular weight of 356.4 g/mol. The structure includes a spirocyclic system that is believed to contribute to its biological activity.

PropertyValue
CAS Number1428348-94-0
Molecular FormulaC₁₄H₁₆N₂O₅S₂
Molecular Weight356.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonylation processes. The synthetic route has been optimized for yield and purity, allowing for the production of derivatives for biological testing.

Antitumor Activity

Research has indicated that compounds related to the spirocyclic structure exhibit significant antitumor properties. A study evaluating various derivatives found that several compounds demonstrated potent activity against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

Key Findings:

  • Compound 11h showed an IC50 value of 0.18 µM against A549 cells and was among the most effective against MDA-MB-231 with an IC50 of 0.08 µM.
CompoundCell LineIC50 (µM)
11hA5490.18
11hMDA-MB-2310.08
11hHeLa0.15

These results indicate that the spirocyclic structure may enhance the cytotoxicity of these compounds.

The mechanisms through which these compounds exert their biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Compounds can bind to specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : There is evidence suggesting that these compounds can trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compounds may affect various signaling pathways that regulate cell growth and survival.

Case Studies

Several studies have documented the effectiveness of spirocyclic compounds in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that a derivative with a similar structure inhibited growth in A549 cells significantly more than standard chemotherapy agents.
  • Breast Cancer Models : In vitro tests showed that certain derivatives induced apoptosis in MDA-MB-231 cells, suggesting potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one?

  • Methodology :

  • Step 1 : Start with the condensation of spirocyclic sulfonamide intermediates (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives) with benzo[d]oxazol-2(3H)-one precursors. Use dry benzene or THF as solvents under reflux conditions (80–100°C) for 3–6 hours .
  • Step 2 : Purify the crude product via recrystallization (e.g., anhydrous THF or methanol) and confirm purity via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor reaction progress using NMR to track sulfonyl group integration (~δ 3.0–3.5 ppm for spirocyclic protons) and FT-IR for sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • Spectroscopy : Use 1H^1H-NMR to confirm spirocyclic and sulfonyl connectivity. 13C^{13}C-NMR is critical for verifying the oxazolone ring (e.g., carbonyl carbons ~δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry, though this requires high-purity crystals .

Q. What theoretical frameworks guide research on spirocyclic sulfonamide derivatives?

  • Conceptual Basis :

  • Link studies to spirocyclic reactivity theories , emphasizing steric effects from the spiro junction and electronic contributions from sulfonyl/oxazolone groups .
  • Apply Hammett substituent constants to predict electronic effects on sulfonyl group reactivity in downstream functionalization .

Advanced Research Questions

Q. How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Approach :

  • Controlled Solubility Studies : Use standardized buffer solutions (e.g., ammonium acetate buffer, pH 6.5 ) to assess pH-dependent solubility.
  • Advanced Techniques : Employ HPLC with Chromolith columns to measure partition coefficients (logP) under varying solvent systems .
  • Data Reconciliation : Cross-validate with computational models (e.g., COSMO-RS) to resolve discrepancies between experimental and predicted solubility .

Q. What experimental designs are optimal for evaluating the environmental fate of this compound?

  • Long-Term Study Design :

  • Phase 1 (Lab) : Assess abiotic transformations (hydrolysis, photolysis) using OECD 111 guidelines. Monitor degradation products via LC-MS/MS .
  • Phase 2 (Ecosystem) : Model bioaccumulation in aquatic systems using Daphnia magna or algae, measuring bioconcentration factors (BCFs) .
  • Statistical Framework : Use randomized block designs with split-split plots to account for variables like pH, temperature, and microbial activity .

Q. How can researchers resolve conflicting bioactivity results in enzyme inhibition assays?

  • Troubleshooting Strategy :

  • Assay Optimization : Standardize enzyme sources (e.g., recombinant vs. native) and pre-incubation times to minimize variability .
  • Control Experiments : Include known inhibitors (e.g., Hedgehog Antagonist VIII ) as positive controls.
  • Data Normalization : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, adjusting for solvent interference (e.g., DMSO ≤0.1%) .

Q. What strategies mitigate synthetic impurities in large-scale reactions?

  • Purification Protocols :

  • Chromatography : Employ Purospher® STAR Columns for high-resolution separation of sulfonamide byproducts .
  • Crystallization : Optimize solvent polarity gradients (e.g., THF-to-water) to isolate the target compound from regioisomeric impurities .
  • Quality Control : Follow USP guidelines for residual solvent testing (e.g., GC-MS for benzene traces) .

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